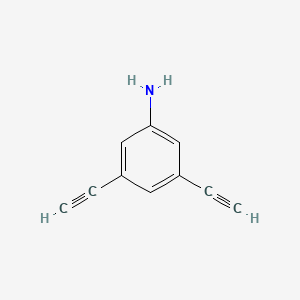
3,5-Diethynylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diethynylaniline is an organic compound with the molecular formula C10H7N. It is a derivative of aniline, where two ethynyl groups are attached to the benzene ring at the 3 and 5 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,5-Diethynylaniline can be synthesized through several methods. One common approach involves the Sonogashira–Hagihara cross-coupling reaction. In this method, 1,3,5-tris(4-bromophenyl)benzene is reacted with 2,5-diethynylaniline in the presence of a palladium catalyst and cuprous iodide. The reaction is typically carried out in a mixture of dimethylformamide (DMF) and triethylamine (Et3N) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Sonogashira–Hagihara cross-coupling reaction remains a viable method for large-scale synthesis. The use of palladium catalysts and appropriate reaction conditions ensures high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Diethynylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ethynyl groups to ethyl groups.
Substitution: The amino group in this compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Ethyl-substituted aniline derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Aplicaciones Científicas De Investigación
3,5-Diethynylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 3,5-diethynylaniline involves its interaction with various molecular targets. The ethynyl groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. These interactions play a crucial role in its chemical and biological activities .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethylaniline: Similar in structure but with methyl groups instead of ethynyl groups.
N,N-Diethylaniline: Contains ethyl groups attached to the nitrogen atom instead of the benzene ring.
Uniqueness
3,5-Diethynylaniline is unique due to the presence of ethynyl groups, which impart distinct electronic properties and reactivity. These properties make it valuable in the synthesis of advanced materials and in various chemical reactions .
Propiedades
Número CAS |
402956-36-9 |
|---|---|
Fórmula molecular |
C10H7N |
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
3,5-diethynylaniline |
InChI |
InChI=1S/C10H7N/c1-3-8-5-9(4-2)7-10(11)6-8/h1-2,5-7H,11H2 |
Clave InChI |
XRGBJBOYNHXWPA-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(=CC(=C1)N)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















